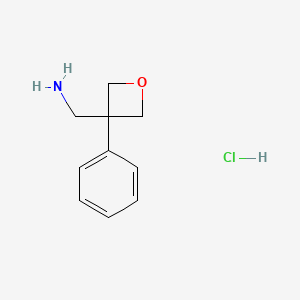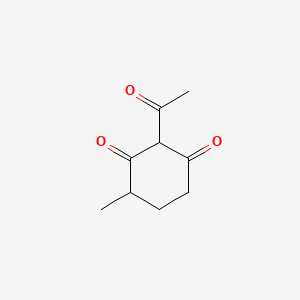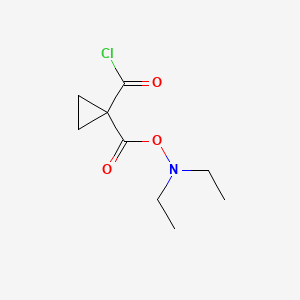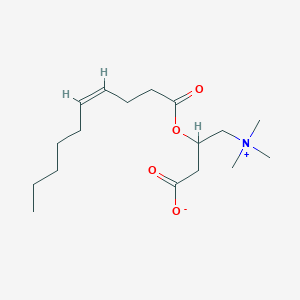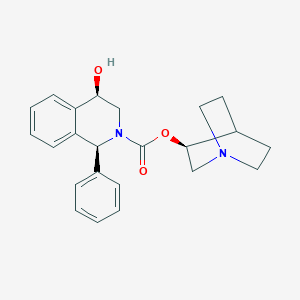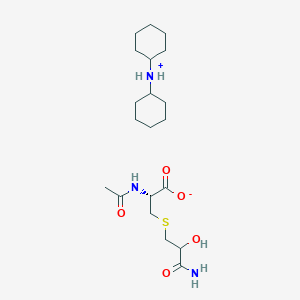
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetyl group, a hydroxy group, and a propionamide group attached to an L-cysteine backbone, with dicyclohexylammonium as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt typically involves multiple steps:
Hydroxylation: Addition of the hydroxy group to the propionamide moiety.
Amidation: Formation of the propionamide group.
Salt Formation: Reaction with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions may target the acetyl or propionamide groups.
Substitution: Substitution reactions could occur at various functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt may have various applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialized materials or chemicals.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- N-Acetyl-L-cysteine
- S-(2-Hydroxypropionamide)-L-cysteine
- Dicyclohexylammonium salts of other amino acids
Uniqueness
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific combination of functional groups and the presence of the dicyclohexylammonium counterion, which may confer distinct chemical and biological properties.
特性
分子式 |
C20H37N3O5S |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C8H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h11-13H,1-10H2;5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t;5-,6?/m.0/s1 |
InChIキー |
KGIBHDNDPZUJMP-CUUSOBIJSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
正規SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


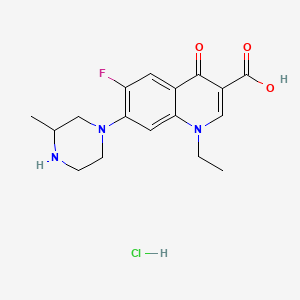

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
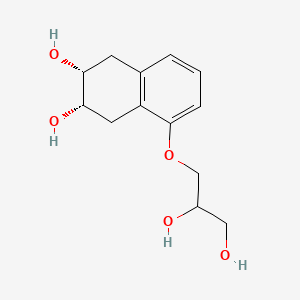
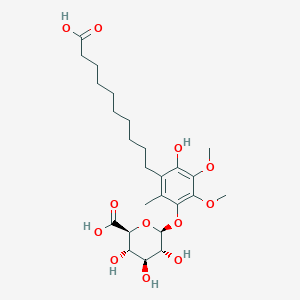
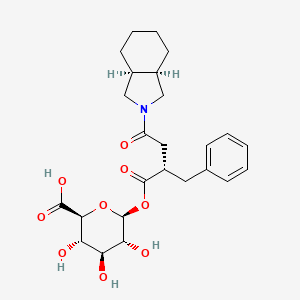
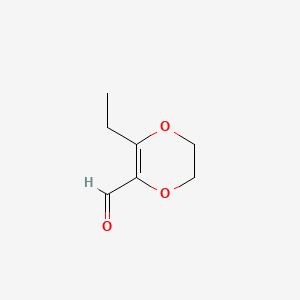
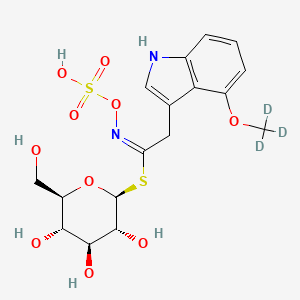
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)
